molecular formula C9H12FN B1394079 N-(2-Fluoro-5-methylbenzyl)-N-methylamine CAS No. 1178036-90-2

N-(2-Fluoro-5-methylbenzyl)-N-methylamine

Cat. No.: B1394079
CAS No.: 1178036-90-2
M. Wt: 153.2 g/mol
InChI Key: KAPVWMXZZHHDSR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methylbenzyl)-N-methylamine (CAS: 1178036-90-2) is a secondary amine featuring a benzyl backbone substituted with a fluorine atom at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.2 g/mol. Predicted physicochemical properties include a density of 1.010±0.06 g/cm³, a boiling point of 194.7±25.0 °C, and a pKa of 9.25±0.10 . The fluorine and methyl substituents influence its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPVWMXZZHHDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-methylbenzyl)-N-methylamine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2-Fluoro-5-methylbenzyl chloride+MethylamineThis compound+Hydrochloric acid\text{2-Fluoro-5-methylbenzyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Fluoro-5-methylbenzyl chloride+Methylamine→this compound+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-methylbenzyl)-N-methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzylamines.

    Oxidation Reactions: Products include 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzoic acid.

    Reduction Reactions: Products include simpler amines or hydrocarbons.

Scientific Research Applications

N-(2-Fluoro-5-methylbenzyl)-N-methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine (in SC-30224) increases molecular weight and lipophilicity compared to fluorine.
  • Nitro Group : The nitro-substituted analogue () exhibits lower stability due to the nitro group’s redox sensitivity, limiting its utility in certain synthetic pathways .
  • Complex Structures : Sibutramine-related compounds () feature bulky cyclobutyl groups, reducing solubility but improving receptor-binding specificity in pharmaceuticals .

Physicochemical Properties

A comparative analysis of physicochemical properties reveals substituent-driven trends:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound 153.2 194.7±25.0 1.010±0.06 9.25
N-(2,4-Difluorobenzyl)-N-methylamine 163.2 ~210 (predicted) 1.12 (predicted) ~8.9
N-(5-Bromo-2-fluorobenzyl)-N-methylamine 216.1 ~220 (predicted) 1.32 (predicted) ~8.7

Trends :

  • Halogen Addition : Bromine and additional fluorine atoms increase molecular weight and density, correlating with higher boiling points .
  • pKa Modulation: Electron-withdrawing groups (e.g., NO₂ in ) lower pKa, enhancing water solubility at physiological pH .

Key Findings :

  • Steric Effects : Bulky substituents (e.g., t-butyl in ) reduce di-benzylated by-product formation compared to smaller groups like methyl .
  • Reactivity : Fluorine’s electron-withdrawing nature () facilitates nucleophilic substitution, whereas nitro groups require controlled conditions to avoid decomposition .

Biological Activity

N-(2-Fluoro-5-methylbenzyl)-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

This compound is characterized by its unique structure, which includes a fluorine atom attached to a benzyl group. The presence of the fluorine atom can influence the compound's lipophilicity, stability, and interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives with similar structures exhibited significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
  • Cytotoxicity :
    • The cytotoxic effects of this compound were evaluated using various human cell lines. Preliminary findings suggest that it has low cytotoxicity, with IC50 values exceeding 100 μM in HepG2 liver cells . This indicates a favorable safety profile for potential therapeutic applications.
  • Mechanisms of Action :
    • The compound's mechanism may involve inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for bacterial replication. Structural studies have shown that similar compounds bind effectively to the ATP-binding site of gyrase, preventing its function and thereby inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC against E. coli: 4 μg/mL
CytotoxicityIC50 in HepG2 > 100 μM
Enzyme InhibitionInhibition of DNA gyrase

Detailed Research Findings

  • Antibacterial Studies : A recent study focused on the optimization of benzothiazole derivatives, revealing that compounds with structural similarities to this compound retained significant antibacterial activity while demonstrating low toxicity profiles .
  • Cytokinin Activity : Related compounds have been investigated for their role as cytokinins in plant biology, showing varying degrees of receptor affinity which might influence their biological activity in different contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Fluoro-5-methylbenzyl)-N-methylamine
Reactant of Route 2
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N-(2-Fluoro-5-methylbenzyl)-N-methylamine

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